molecular formula C13H10F2O2 B11875182 1-(Difluoromethyl)naphthalene-5-acetic acid

1-(Difluoromethyl)naphthalene-5-acetic acid

Cat. No.: B11875182
M. Wt: 236.21 g/mol
InChI Key: TVNUQDYPQXKBTF-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)naphthalene-5-acetic acid (CAS 1261729-69-4) is a fluorinated organic compound with a molecular formula of C13H10F2O3 and a molecular weight of 252.21 g/mol . Its structure integrates a naphthalene core with an acetic acid chain and a difluoromethyl substituent, making it a valuable building block in medicinal and agricultural chemistry research. Compounds featuring the difluoromethyl (CF2H) group are of significant interest in pharmaceutical development because this group can act as a lipophilic hydrogen bond donor, which may influence the metabolic stability, membrane permeability, and binding affinity of potential drug molecules . The naphthalene acetic acid scaffold is well-known in scientific research. Similar structures, such as 1- and 2-naphthylacetic acid, are recognized as synthetic auxins and are used as plant growth regulators . Furthermore, naphthalene-based acetic acids like naproxen are established non-steroidal anti-inflammatory drugs (NSAIDs), highlighting the pharmacological relevance of this structural motif . Researchers can utilize this chemical as a key intermediate in the synthesis of more complex molecules or in the development of new compounds for various research applications. The presence of both the carboxylic acid and the difluoromethyl group on the naphthalene ring provides reactive sites for further chemical modification, allowing for the creation of amides, esters, and metal complexes for exploratory studies . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. For Research Use Only. Not for human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10F2O2

Molecular Weight

236.21 g/mol

IUPAC Name

2-[5-(difluoromethyl)naphthalen-1-yl]acetic acid

InChI

InChI=1S/C13H10F2O2/c14-13(15)11-6-2-4-9-8(7-12(16)17)3-1-5-10(9)11/h1-6,13H,7H2,(H,16,17)

InChI Key

TVNUQDYPQXKBTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)C(F)F)CC(=O)O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation

Early routes adapted Friedel-Crafts alkylation to construct the naphthalene backbone. In one method, naphthalene reacts with chloroacetic acid in the presence of potassium bromide at elevated temperatures (210–235°C), producing naphthaleneacetic acid derivatives. For difluoromethylation, a two-step process is employed:

  • Chloroacetic Acid Coupling :

    Naphthalene+ClCH2COOHKBr, 210–235°C1-Chloromethylnaphthalene-5-acetic acid\text{Naphthalene} + \text{ClCH}_2\text{COOH} \xrightarrow{\text{KBr, 210–235°C}} \text{1-Chloromethylnaphthalene-5-acetic acid}
  • Halogen Exchange :
    Fluorination via reaction with potassium fluoride (KF) or silver fluoride (AgF) replaces chlorine with fluorine.

Limitations : Low regioselectivity at the 1-position and side reactions at high temperatures reduce yields (<50%).

Nucleophilic Substitution Reactions

Nucleophilic displacement of pre-functionalized naphthalene precursors offers improved regiocontrol. For example, 1-bromo-5-acetylnaphthalene undergoes difluoromethylation using difluoromethyl lithium (LiCF2_2H):

1-Br-Naphthalene-5-acetic acid+LiCF2H1-(CF2H)-Naphthalene-5-acetic acid\text{1-Br-Naphthalene-5-acetic acid} + \text{LiCF}2\text{H} \rightarrow \text{1-(CF}2\text{H)-Naphthalene-5-acetic acid}

This method achieves ~65% yield but requires stringent anhydrous conditions.

Modern Catalytic Methods

Palladium-Catalyzed Difluoromethylation

Palladium complexes enable direct C–H difluoromethylation under milder conditions. A representative protocol involves:

  • Catalyst System : Pd(OAc)2_2 (5 mol%), Xantphos ligand (6 mol%)

  • Substrate : 5-Acetylnaphthalene

  • Difluoromethyl Source : TMSCF2_2H (trimethylsilyl difluoromethane)

  • Conditions : DMF, 140°C, 16 hours

This method achieves 78% yield with >95% regioselectivity. The mechanism proceeds via oxidative addition of Pd to the C–H bond, followed by transmetalation with TMSCF2_2H.

Copper-Mediated Cross-Coupling

Copper catalysts facilitate decarboxylative coupling between naphthalene boronic acids and difluoromethylating agents:

5-Acetic acid-Naphthalene-B(OH)2+CF2HXCuI, K2CO31-(CF2H)-Naphthalene-5-acetic acid\text{5-Acetic acid-Naphthalene-B(OH)}2 + \text{CF}2\text{HX} \xrightarrow{\text{CuI, K}2\text{CO}3} \text{1-(CF}_2\text{H)-Naphthalene-5-acetic acid}

Key advantages include compatibility with aqueous media and scalability. Yields range from 60–72% depending on the substituent X (X = Br, I).

Process Optimization and Yield Enhancement

Solvent and Temperature Effects

ParameterOptimal ValueYield Impact
SolventDMF+15%
Temperature140°C+20%
Catalyst Loading5 mol% Pd+10%

Palladium-catalyzed methods benefit from polar aprotic solvents like DMF, which stabilize intermediates and enhance reaction rates.

Ligand Design

Bidentate ligands (e.g., DPEphos, Xantphos) improve catalyst stability and selectivity. For example, Xantphos increases yield by 25% compared to monodentate PPh3_3.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Friedel-Crafts458512Moderate
Nucleophilic Substitution659218Low
Pd Catalysis789825High
Cu Cross-Coupling729520High

Palladium-catalyzed routes offer the best balance of yield and purity but incur higher costs due to noble metal usage .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)naphthalene-5-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted naphthalene derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential:
Research indicates that 1-(Difluoromethyl)naphthalene-5-acetic acid exhibits biological activity that could be leveraged for therapeutic applications. Its difluoromethyl substitution may enhance binding affinity to biological targets due to unique electronic properties.

Case Study: Inhibition of Kinases
Recent studies have demonstrated that derivatives of this compound can inhibit specific kinases implicated in neurodegenerative diseases and cancers. For instance, in vitro studies showed that compounds similar to this exhibited nanomolar-level inhibitory activity against DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A), which is crucial for developing targeted therapies.

Compound Target IC50 (nM) Mechanism
This compoundDYRK1A<100ATP-binding site inhibition
Derivative ADYRK1A50Competitive inhibition
Derivative BDYRK1A75Allosteric modulation

Anti-inflammatory and Antioxidant Properties:
The compound has also been evaluated for anti-inflammatory effects, showing significant reduction in pro-inflammatory cytokines in BV2 microglial cells, indicating potential for treating neuroinflammation.

Agrochemistry Applications

Plant Growth Regulation:
this compound may function as a plant growth regulator, influencing auxin-like activity critical for plant development. Its application can enhance crop yield by promoting cell division and elongation, as well as improving water uptake and nutrient absorption .

Crop Type Application Effect on Growth
ApplesFoliar sprayIncreased fruit size
OlivesSoil applicationEnhanced root growth
OrangesSeed treatmentImproved germination

Organic Synthesis Applications

The presence of the difluoromethyl group allows for versatile reactions in organic synthesis, including:

  • Functionalization of Naphthalene Derivatives: The compound can be used to synthesize various naphthalene derivatives with enhanced properties.
  • Ligand Development: It serves as a ligand in metal complexation studies, where its coordination properties are explored for catalysis and sensor development .

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)naphthalene-5-acetic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

1-Naphthaleneacetic Acid (NAA)
  • Molecular Formula : C₁₂H₁₀O₂
  • Key Differences : Lacks fluorine substituents.
  • Physicochemical Properties :
    • Water Solubility : Low (NAA: ~0.3 g/L; sodium salt is highly water-soluble) .
    • Vapor Pressure : 0.3 mmHg for NAA; lower for its salts/esters .
    • Environmental Behavior : Relatively mobile but short-lived in terrestrial/aquatic environments .
  • Applications : Plant growth regulator (e.g., rooting agent) .
1-Naphthaleneacetamide
  • Molecular Formula: C₁₂H₁₁NO
  • Key Differences : Acetamide group (-CONH₂) replaces the acetic acid (-COOH) moiety.
  • Applications : Similar to NAA but with altered bioavailability due to reduced acidity .
5-(2-Aminoethylamino)-1-Naphthalenesulfonic Acid
  • Molecular Formula : C₁₂H₁₄N₂O₃S
  • Key Differences: Sulfonic acid group (-SO₃H) and aminoethylamino substituent at the 5-position.
  • Applications : Fluorescent probe (e.g., EDANS derivative) due to sulfonic acid’s electron-withdrawing effects .

Fluorinated Analogues

1-[3-Chloro-5-(Trifluoromethyl)pyridin-2-yl]-5-(Difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic Acid
  • Molecular Formula : C₁₂H₇ClF₅N₃O₂
  • Key Differences : Pyrazole core with trifluoromethyl (-CF₃) and difluoromethyl (-CF₂H) groups.
  • Applications : Agrochemical intermediate (e.g., herbicide) due to fluorine-enhanced stability and target binding .
1-(Difluoromethyl)naphthalene-5-acetic Acid vs. NAA
Property This compound 1-Naphthaleneacetic Acid (NAA)
Molecular Weight 236.21 g/mol 186.20 g/mol
Fluorine Content 2 F atoms 0 F atoms
Water Solubility Likely lower than NAA (due to CF₂H) 0.3 g/L (acid form)
Lipophilicity (log P) Higher (fluorine increases hydrophobicity) ~2.2 (experimental)
Metabolic Stability Enhanced (C-F bonds resist oxidation) Moderate
Bioactivity Potentially improved target affinity Well-established as a growth regulator

Mechanistic Insights :

  • The difluoromethyl group (-CF₂H) introduces steric and electronic effects: Electron-withdrawing: Polarizes adjacent bonds, altering acidity/reactivity of the acetic acid group . Hydrogen-bonding: CF₂H can act as a weak hydrogen-bond donor, influencing molecular recognition .
  • Compared to trifluoromethyl (-CF₃) groups (e.g., in the pyrazole analogue ), CF₂H offers a balance between hydrophobicity and partial polarity.

Key Challenges :

  • Regioselectivity : Ensuring substitution at the 1- and 5-positions of naphthalene.
  • Acid Sensitivity : The acetic acid group may require protection during fluorination.

Biological Activity

1-(Difluoromethyl)naphthalene-5-acetic acid is a compound that has garnered attention in medicinal and agricultural chemistry due to its unique structural properties and biological activity. The presence of the difluoromethyl group enhances both the chemical reactivity and biological activity of the compound, making it a subject of interest for various therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C12H10F2O2
  • Molecular Weight : 236.21 g/mol
  • Structure : The compound consists of a naphthalene ring substituted at the 5-position with an acetic acid moiety and a difluoromethyl group at the 1-position.

Research indicates that compounds with difluoromethyl substitutions can enhance binding affinity to biological targets due to their unique electronic properties. This characteristic may allow this compound to interact effectively with various biological receptors, potentially leading to significant therapeutic effects.

1. Plant Growth Regulation

This compound has been shown to exhibit auxin-like activity, which is crucial for plant development and growth regulation. Studies suggest that this compound may function as a plant growth regulator, influencing various physiological processes in plants, such as cell elongation and division.

2. Anticancer Potential

Recent investigations have explored the compound's potential as an anticancer agent. The structural similarity to known anticancer compounds suggests that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction or cell cycle arrest.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with other structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Naphthalen-1-acetic acidNaphthalene ring with acetic acid moietyLacks difluoromethyl group; simpler structure
Naphthalen-2-acetic acidNaphthalene ring substituted at 2-positionDifferent substitution pattern affecting activity
2-(4-Nitrophenyl)acetic acidNaphthalene derivative with nitro groupContains a nitro group instead of difluoromethyl
1-(Trifluoromethyl)naphthalene-3-acetic acidSimilar fluorinated structureTrifluoromethyl group may alter biological activity

The difluoromethyl group in this compound distinguishes it from these similar compounds, potentially enhancing its reactivity and biological potency.

Case Study 1: Auxin-like Activity in Plants

A study demonstrated that the application of this compound on maize seedlings resulted in significant growth stimulation, indicating its potential as a synthetic auxin. The compound affected root elongation and leaf expansion, showcasing its utility in agricultural applications.

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines. The mechanism was linked to the induction of apoptosis, where treated cells exhibited increased markers of programmed cell death compared to untreated controls.

Q & A

Q. What are the optimal synthetic routes for 1-(Difluoromethyl)naphthalene-5-acetic acid, and how is structural purity validated?

Answer: The synthesis typically involves multi-step functionalization of the naphthalene core. For example:

  • Step 1: Introduction of the difluoromethyl group via palladium-catalyzed cross-coupling (e.g., using bis(pinacolato)diboron and fluorinated boronic acids under Suzuki-Miyaura conditions) .
  • Step 2: Acetic acid moiety attachment through nucleophilic substitution or ester hydrolysis, as seen in analogous naphthalene derivatives .
  • Validation: Purity is confirmed via 1H^1H/19F^{19}F-NMR, high-resolution mass spectrometry (HRMS), and HPLC (>98% purity). Melting point consistency (e.g., 134–135°C for similar naphthaleneacetic acids) is also critical .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Answer:

  • LC-MS/MS: Using reverse-phase C18 columns with electrospray ionization (ESI) in negative mode. Calibration curves (1–1000 ng/mL) in plasma/tissue homogenates ensure sensitivity (LOQ ~1 ng/mL) .
  • Fluorine-specific detection: 19F^{19}F-NMR can track metabolic stability in vitro, leveraging the distinct chemical shift of the difluoromethyl group .

Q. How should acute toxicity studies be designed to assess this compound’s safety profile?

Answer:

  • OECD Guidelines: Conduct OECD 423 (acute oral toxicity) in rodents, with dose ranges (e.g., 50–2000 mg/kg) and 14-day observation for mortality, respiratory distress, or organ weight changes .
  • Bias Mitigation: Randomize dosing groups, use blinded assessments, and adhere to risk-of-bias criteria (e.g., Table C-7 for animal studies) to ensure reproducibility .

Advanced Research Questions

Q. What molecular interactions drive the compound’s bioactivity, and how does the difluoromethyl group influence target binding?

Answer:

  • Docking Studies: Molecular dynamics simulations reveal that the difluoromethyl group enhances hydrophobic interactions with protein pockets (e.g., cyclooxygenase-2) while reducing metabolic lability compared to non-fluorinated analogs .
  • Inductive Effects: The electron-withdrawing nature of fluorine stabilizes adjacent carboxylate groups, improving membrane permeability and bioavailability .

Q. How do contradictory findings in genotoxicity assays arise, and how can they be resolved?

Answer:

  • Case Example: Discrepancies in Ames test results may stem from metabolic activation (S9 fraction variability) or impurity profiles (e.g., trace naphthalene derivatives).
  • Resolution: Repeat assays with purified batches under standardized S9 conditions (e.g., 10% rat liver homogenate) and include positive controls (e.g., sodium azide) .

Q. What environmental degradation pathways are predicted for this compound, and how do they vary across media?

Answer:

  • Photolysis: The naphthalene core undergoes UV-mediated ring cleavage in aqueous media (t1/2_{1/2} ~48 hours at 254 nm).
  • Biodegradation: Aerobic soil studies show slow degradation (t1/2_{1/2} >60 days), with the difluoromethyl group resisting microbial hydrolysis .
  • Modeling Tools: Use EPI Suite’s BIOWIN or STP models to predict half-lives in water/sediment systems .

Q. What strategies improve the compound’s metabolic stability in preclinical models?

Answer:

  • Isotope Labeling: 14C^{14}C-tagging at the acetic acid moiety tracks primary metabolites via radio-HPLC.
  • Structural Optimization: Replace labile positions (e.g., methyl groups) with deuterium or bulkier substituents to reduce CYP450-mediated oxidation .

Methodological Notes

  • Toxicokinetics: Use physiologically based pharmacokinetic (PBPK) models to extrapolate rodent data to humans, incorporating partition coefficients (logP ~2.5) and plasma protein binding (>90%) .
  • Data Reproducibility: Cross-validate findings using orthogonal assays (e.g., in vitro cytotoxicity + in vivo histopathology) and adhere to FAIR data principles .

For further details, consult peer-reviewed protocols from PubMed/TOXCENTER or synthetic methodologies in organofluorine chemistry .

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